molecular formula C6H5Br2NO B1358039 3,5-Dibromo-1-methylpyridin-4(1H)-one CAS No. 2683-35-4

3,5-Dibromo-1-methylpyridin-4(1H)-one

Cat. No. B1358039
CAS RN: 2683-35-4
M. Wt: 266.92 g/mol
InChI Key: LYSNTLIRWAIQGH-UHFFFAOYSA-N
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Description

3,5-Dibromo-1-methylpyridin-4(1H)-one is a chemical compound with the CAS Number: 2683-35-4 . It has a molecular weight of 266.92 . The compound contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .


Molecular Structure Analysis

The molecular structure of 3,5-Dibromo-1-methylpyridin-4(1H)-one consists of 15 atoms, including 5 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 1 Oxygen atom, and 2 Bromine atoms . It contains a total of 15 bonds, including 10 non-H bonds, 3 multiple bonds, 3 double bonds, 1 six-membered ring, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .

Scientific Research Applications

Molecular Structure and Antioxidant Activity

A novel phthalide derivative related to 3,5-Dibromo-1-methylpyridin-4(1H)-one has been investigated for its molecular structure and antioxidant activity. The compound exhibited significant antioxidant activities evaluated by various methods including DPPH radical scavenging activity and ferric reducing anti-oxidant power assay. Its DNA binding affinity was also studied, indicating minor groove binding with fish sperm DNA (Yılmaz et al., 2020).

Synthesis and Phytotoxic Activity

Research on derivatives of 4-Hydroxy-6-Methylpyridin-2(1H)-one, a compound structurally similar to 3,5-Dibromo-1-methylpyridin-4(1H)-one, showed potential for phytotoxic applications. These derivatives exhibited selective phytotoxic effects, particularly against dicotyledonous species, suggesting their potential as lead structures for developing phytotoxic products (Demuner et al., 2009).

Catalytic Applications in Organic Synthesis

In a study exploring palladium-catalyzed regioselective carbonylation, a compound closely related to 3,5-Dibromo-1-methylpyridin-4(1H)-one was utilized. This process is significant for producing a range of alkyl esters and amides with high regioselectivity, demonstrating the compound's utility in organic synthesis (Wu et al., 1999).

Greener Synthesis Approaches

A greener synthesis method for 3,5-dicyanopyridin-2(1H)-one derivatives, structurally related to 3,5-Dibromo-1-methylpyridin-4(1H)-one, was developed using microwave irradiation in aqueous media. This method offers advantages such as reduced environmental impact and cost, and shorter synthesis time, highlighting the potential for more sustainable chemistry practices (Jia et al., 2007).

Antibacterial Activity Studies

Zinc(II) complexes incorporating 4-Methylpyridine, structurally akin to 3,5-Dibromo-1-methylpyridin-4(1H)-one, were synthesized and studied for their antibacterial activities. The research found these complexes effective against various bacteria, indicating their potential in developing new antibacterial agents (Zamani et al., 2014).

Safety And Hazards

The safety information available indicates that 3,5-Dibromo-1-methylpyridin-4(1H)-one has a GHS07 signal word, which means "Warning" . The hazard statements and precautionary statements are not specified .

properties

IUPAC Name

3,5-dibromo-1-methylpyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-9-2-4(7)6(10)5(8)3-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYSNTLIRWAIQGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617779
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-1-methylpyridin-4(1H)-one

CAS RN

2683-35-4
Record name 3,5-Dibromo-1-methylpyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Yi, J Chen, X Xu, Y Ma - Synthetic Communications, 2017 - Taylor & Francis
In the reaction of 4-methoxypyridine derivatives with alkyl iodides in the presence or absence of solvent, not only the pyridinium ions but also the related 1-methylpyridones are produced…
Number of citations: 5 www.tandfonline.com

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